molecular formula C27H28N4 B3893570 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline

Cat. No.: B3893570
M. Wt: 408.5 g/mol
InChI Key: RDJVUJSMDSMTAQ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of alpha1-adrenergic receptors . This interaction can lead to the inhibition of receptor-mediated signaling pathways, which may result in therapeutic effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline is unique due to its specific structural features, such as the presence of both a piperazine ring and a quinazoline core. This combination allows for unique interactions with biological targets, potentially leading to distinct pharmacological profiles compared to other similar compounds.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4/c1-19-10-12-25(21(3)17-19)30-13-15-31(16-14-30)27-28-24-11-9-20(2)18-23(24)26(29-27)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJVUJSMDSMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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